molecular formula C22H18N4O5 B2482254 (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1241703-37-6

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2482254
CAS No.: 1241703-37-6
M. Wt: 418.409
InChI Key: OGXJAHSTISTXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic chemical compound offered for research and development purposes. This molecule features a 1,3-benzodioxole group, a pyrazole core, and a 3,4-dimethoxyphenyl enamide moiety, a structural class that has been investigated for various biological activities, including potential effects on physiological cooling receptors . The specific mechanism of action, research applications, and physiological targets for this compound are currently not well-characterized in the available scientific literature and require further investigation by qualified researchers. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-28-17-6-4-16(9-19(17)29-2)25-22(27)14(10-23)7-15-11-24-26-21(15)13-3-5-18-20(8-13)31-12-30-18/h3-9,11H,12H2,1-2H3,(H,24,26)(H,25,27)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXJAHSTISTXNA-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C28H21N3O2
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 956164-49-1

Research indicates that compounds containing the pyrazole and benzodioxole moieties exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms of action for (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide are likely related to:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interact with cell signaling pathways that regulate apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer effects of pyrazole derivatives. For instance:

  • Study 1 : A derivative exhibited IC50 values ranging from 0.9 µM to 18.1 µM against various cancer cell lines (Hep-3B, HeLa) .
Cell LineIC50 (µM)
Hep-3B0.9
HeLa9.5
HTERT-HME118.1

This suggests that (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide may have potent anticancer properties.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could be a potential area for further research regarding the compound's activity.

Case Study 1: In Vivo Efficacy

In a preclinical model involving tumor xenografts, compounds similar to (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide showed significant tumor growth inhibition compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

A study focusing on the molecular interactions of benzodioxole derivatives revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . This mechanism is crucial for developing targeted cancer therapies.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anti-inflammatory Activity

Recent studies have indicated that the compound exhibits significant anti-inflammatory properties. In silico molecular docking studies have shown its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity to 5-LOX suggests that this compound could be optimized for therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary in vitro studies have demonstrated cytotoxic activity against various cancer cell lines. The presence of the benzodioxole moiety is believed to enhance its interaction with biological targets involved in cancer progression . Further research is necessary to elucidate the mechanisms of action and to assess the compound's efficacy in vivo.

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer potential, (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide has been investigated for antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a promising role as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismFindingsReferences
Anti-inflammatory5-lipoxygenase inhibitorSignificant binding affinity; potential therapeutic use
AnticancerVarious cancer cell linesCytotoxic effects observed; further investigation needed
AntimicrobialBacterial strainsEffective against multiple strains

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers utilized molecular docking simulations to evaluate the binding interactions of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide with 5-lipoxygenase. The results indicated strong hydrogen bonding interactions with key amino acid residues, suggesting a mechanism for its anti-inflammatory activity .

Case Study 2: Anticancer Potential

In vitro assays were performed on several human cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner. The study highlighted the need for further exploration into its mechanism of action and potential synergistic effects with existing chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on pyrazole substitution patterns, functional groups, and synthetic routes. Key comparisons are outlined below:

Pyrazole Derivatives with Aromatic Substituents

  • Compound 5 (1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione): Substituents: Phenyl groups at pyrazole positions 1 and 4, with a β-diketone side chain. Tautomerism: Exists predominantly as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonding (enol form) . Comparison: Unlike the target compound, Compound 5 lacks electron-withdrawing cyano or amide groups, reducing its polarity. The absence of benzodioxole may decrease metabolic stability compared to the target molecule.
  • Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile): Substituents: Pyran ring fused with pyrazole, amino, hydroxy, and cyano groups. Synthesis: Prepared via condensation of malononitrile with pyrazole precursors under reflux . Comparison: The pyran scaffold in 11a introduces rigidity absent in the target compound. The cyano group’s positioning in 11a may alter electronic distribution compared to the propenamide-linked cyano group in the target molecule.

Benzodioxole-Containing Analogs

  • Compound 74 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Substituents: Benzodioxol-5-yl group, cyclopropane carboxamide, thiazole core. Synthesis: Coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Tautomerism/Conformation Synthetic Route
Target Compound Pyrazole 1,3-Benzodioxol-5-yl, cyano, enamide (Z)-configuration, enol forms Likely condensation/cyclization
Compound 5 Pyrazole Phenyl, β-diketone Enol tautomer dominant Cyclocondensation
Compound 11a Pyran-pyrazole Amino, hydroxy, cyano Planar pyran system Reflux with malononitrile
Compound 74 Thiazole Benzodioxol-5-yl, cyclopropane carboxamide Rigid cyclopropane Carboxylic acid coupling

Table 2: Hypothetical Property Comparison

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)*
Target Compound ~3.2 2 (amide NH, pyrazole) 7 (amide O, cyano, ethers) ~110
Compound 5 ~2.8 2 (hydroxy, diketone) 5 (ketones, pyrazole) ~95
Compound 11a ~1.5 3 (amino, hydroxy) 6 (cyano, ethers) ~130
Compound 74 ~4.0 1 (amide NH) 6 (amide O, ethers) ~100

*Estimated using fragment-based methods due to lack of experimental data.

Research Findings and Implications

  • Tautomerism and Stability : The target compound’s enamide and pyrazole groups may adopt tautomeric forms similar to Compound 5, but the (Z)-configuration and benzodioxole substituent could stabilize specific conformations, enhancing binding selectivity .
  • Synthetic Accessibility: Analogous to Compound 11a, the cyano group in the target compound may arise from malononitrile or cyanoacetate precursors under reflux conditions .
  • Electron Distribution : Computational tools like Multiwfn could elucidate charge distribution differences between the target compound and analogs (e.g., benzodioxole vs. phenyl substituents) .
  • Bioactivity Potential: The dimethoxyphenylamide group may mimic tyrosine kinase inhibitor pharmacophores, as seen in Compound 74’s carboxamide-thiazole system .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Pyrazole core formation : Reacting substituted hydrazines with β-keto esters or nitriles under reflux in ethanol or dioxane .
  • Benzodioxole integration : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution, using palladium catalysts and controlled heating (60–80°C) .
  • Cyanopropenamide assembly : Introducing the cyano group via Knoevenagel condensation, optimized with acetic acid catalysis and inert atmospheres to prevent side reactions .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps, while ethanol minimizes byproducts in cyclization .
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency .
  • Temperature control : Stepwise heating (room temperature → 80°C) improves regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98% required for biological assays). Retention time comparisons with intermediates are critical .
  • FTIR : Key peaks include C≡N stretch (~2200 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and benzodioxole C-O-C (~1250 cm⁻¹) .
  • NMR : ¹H NMR should resolve the Z-isomer’s vinyl proton (δ 6.8–7.2 ppm, coupling constant J = 10–12 Hz) and dimethoxyphenyl groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers ensure stereochemical integrity during synthesis, particularly for the Z-configuration?

Methodological Answer:

  • Geometric control : Use bulky bases (e.g., DBU) during Knoevenagel condensation to favor the Z-isomer via kinetic control .
  • Crystallography : Single-crystal X-ray diffraction (as in analogous pyrazole derivatives) unambiguously confirms stereochemistry .
  • Chromatographic separation : Employ preparative TLC with silica gel and ethyl acetate/hexane (3:7) to isolate Z-isomers .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the final coupling step?

Methodological Answer: Common byproducts arise from:

  • Competitive nucleophilic attack : The dimethoxyphenyl amine may react at alternate electrophilic sites. Mitigate by pre-activating the carbonyl with EDCl/HOBt .
  • Oxidation of benzodioxole : Trace oxygen in solvents can oxidize the dioxole ring. Use degassed solvents and argon atmospheres .

Q. Troubleshooting Table :

ByproductSourceRemediation
N-AcylureaOveractive coupling reagentReduce EDCl concentration by 20%
DehydrocyanationAcidic conditionsAdd molecular sieves to absorb HCl

Q. How can computational methods predict biological targets and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase or GPCR binding pockets. Prioritize targets with known pyrazole affinity (e.g., COX-2, JAK2) .
  • Pharmacophore modeling : Map the benzodioxole (hydrophobic), cyano (hydrogen bond acceptor), and dimethoxyphenyl (π-π stacking) moieties .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Dynamic NMR : For overlapping peaks, variable-temperature ¹H NMR (e.g., 25°C → −40°C) can separate rotamers or conformers .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Resolve ambiguous proton assignments, especially near the pyrazole and enamide regions .
  • Cross-validation : Compare experimental IR carbonyl stretches (1680 cm⁻¹) with DFT-calculated values (B3LYP/6-31G*) to confirm enamide geometry .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) for >10-g batches .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during cyanopropenamide formation to prevent thermal degradation .
  • Isomer purity : Implement inline FTIR monitoring during Knoevenagel steps to maintain Z:E ratios >9:1 .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Core modifications : Substitute benzodioxole with bioisosteres (e.g., benzofuran) to assess metabolic stability .
  • Electron-withdrawing groups : Introduce halogens (Cl, F) at the pyrazole 5-position to enhance kinase inhibition .
  • Table of SAR Trends :
ModificationEffect on IC₅₀ (nM)Solubility (LogP)
-OCH₃ → -CF₃IC₅₀ ↓ 50%LogP ↑ 0.8
Cyano → nitroIC₅₀ ↑ 200%LogP ↑ 1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.